molecular formula C23H30N4O3 B1178819 hemoglobin Tigraye CAS No. 152206-29-6

hemoglobin Tigraye

Cat. No.: B1178819
CAS No.: 152206-29-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemoglobin Tigraye (Hb Tigraye) is a rare hemoglobin variant resulting from a point mutation in the β-globin chain. The mutation occurs at codon 79 (EF3 position) in the β-globin gene, where aspartic acid (GAC) is substituted with histidine (CAC), denoted as β79 Asp→His .

Hb Tigraye was first characterized in a study by Molchanova et al., who identified its association with heterozygous states in patients from regions with high consanguinity rates . Unlike severe hemoglobinopathies (e.g., Hb S or β-thalassemia major), Hb Tigraye is often clinically silent in heterozygotes, though its compound heterozygous manifestations with other variants (e.g., β-thalassemia) require further investigation .

Properties

CAS No.

152206-29-6

Molecular Formula

C23H30N4O3

Synonyms

hemoglobin Tigraye

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Hemoglobin Variants

Structural and Functional Comparisons

Table 1: Key Structural and Clinical Differences Among Hemoglobin Variants
Hemoglobin Variant Mutation Site Structural Impact Oxygen Affinity Clinical Presentation
Hb Tigraye β79 Asp→His Alters EF3 helical stability Moderate increase Asymptomatic in heterozygotes; mild microcytosis in compound cases
Hb D-Iran β22 Glu→Gln Disturbs α1β1 interface Normal to slightly reduced Benign in heterozygotes; mild hemolysis in compound states (e.g., Hb S/D-Iran)
Hb E β26 Glu→Lys Disrupts mRNA splicing Reduced Microcytosis, mild anemia; severe in compound β-thalassemia
Hb G Hsi-Tsou α2 74 Asp→His Alters α-chain stability Normal Asymptomatic; detected incidentally
Key Findings:
  • Oxygen Binding : Hb Tigraye’s β79 mutation lies near the α1β2 interface, critical for oxygen cooperativity. This may slightly increase oxygen affinity compared to Hb A, unlike Hb D-Iran, which shows negligible changes .
  • Stability : Hb Tigraye’s substitution destabilizes the EF3 helix, increasing susceptibility to oxidative denaturation. This contrasts with Hb E, where instability arises from impaired β-chain synthesis .

Clinical and Epidemiological Comparisons

  • Compound heterozygosity with β-thalassemia may result in mild microcytic anemia .
  • Hb D-Iran : Prevalent in Middle Eastern and South Asian populations. Heterozygotes are asymptomatic, but compound heterozygous states (e.g., Hb S/D-Iran) mimic sickle cell trait with rare vaso-occlusive crises .
  • Hb E : Common in Southeast Asia. Heterozygotes are asymptomatic, but Hb E/β-thalassemia causes transfusion-dependent anemia .

Diagnostic and Therapeutic Considerations

  • Diagnosis: Hb Tigraye is identified via HPLC or capillary electrophoresis, showing a distinct elution profile near Hb A2 . Genetic sequencing confirms the β79 mutation.
  • Management: No intervention is required for heterozygotes. Compound cases with β-thalassemia may require folate supplementation and monitoring for anemia .

Q & A

Q. How to validate a new diagnostic algorithm for this compound in low-resource settings?

  • Methodological Answer : Conduct a multi-center validation study comparing the algorithm’s sensitivity/specificity against gold-standard methods (e.g., sequencing). Use receiver operating characteristic (ROC) curves to optimize cutoffs. Field-testing should assess feasibility in settings with limited HPLC access .

Tables: Key Methodological Considerations

Research Aspect Recommended Technique Potential Pitfalls References
Genetic ConfirmationPCR + Sanger sequencingPrimer bias in GC-rich regions
Population ScreeningHPLC + Capillary electrophoresisOverlap with HbS/HbC migration patterns
Clinical CorrelationMultivariate regression modelsConfounding by malaria endemicity
Ethical ComplianceIRB-approved consent protocolsLanguage barriers in informed consent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.